molecular formula C9H12ClNO2 B3118596 2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride CAS No. 24037-72-7

2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride

Cat. No. B3118596
CAS RN: 24037-72-7
M. Wt: 201.65 g/mol
InChI Key: NHGCBHQCONRQKP-UHFFFAOYSA-N
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Description

2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride, also known as 2-Amino-1-methoxy-3-phenylpropane hydrochloride, is a synthetic organic compound that has a wide range of uses in the scientific and medical fields. It is a white, crystalline solid with a melting point of 143-145°C and a boiling point of 285-287°C. This compound is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.

Scientific Research Applications

Pyrolysis Products Investigation

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, a related compound to 2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride, has been studied for its pyrolysis products. This research provides insights into the stability of these compounds when exposed to heat and the potential formation of unknown substances through pyrolytic degradation. This is particularly relevant in the context of new psychoactive substances and their potential ingestion (Texter et al., 2018).

Heterocyclization and Enamino Ketone Reactions

The compound has been utilized in the preparation of various heterocycles. For instance, in a study, the condensation of similar compounds with N,N-dimethylformamide dimethyl acetal led to the formation of isoflavone and other heterocycles. This illustrates its versatility in organic synthesis and the development of compounds with potential pharmaceutical applications (Moskvina et al., 2015).

Synthesis of Novel Schiff Bases and Antimicrobial Activity

The compound's derivatives have been used in synthesizing novel Schiff bases with antimicrobial properties. These findings highlight its importance in medicinal chemistry, particularly in the discovery of new antimicrobial agents (Puthran et al., 2019).

Preparation of Mono- and Dinuclear Ni(II) Complexes

In another study, derivatives of the compound were used in the synthesis of mono- and dinuclear Ni(II) complexes. These complexes were characterized for their spectroscopic, electrochemical, thermal, and antimicrobial properties, showcasing the compound's potential in the field of inorganic chemistry and material science (Chai et al., 2017).

Synthesis of Fluorescent Compounds and Cytotoxic Activity

The compound has also been used in the synthesis of fluorescent compounds with cytotoxic activity. Such studies are significant in the development of new diagnostic tools and therapeutic agents in cancer research (Kadrić et al., 2014).

Preparation of Novel Indazoles

The compound has been employed in the preparation of indazoles, a class of heterocyclic compounds with various pharmaceutical applications. This highlights its role in facilitating novel synthetic routes in organic chemistry (Counceller et al., 2012).

Synthesis of Antimicrobial Compounds

Novel antimicrobial compounds have been synthesized using derivatives of the compound, indicating its contribution to the field of antimicrobial research and drug development (Nagamani et al., 2018).

Mechanism of Action

properties

IUPAC Name

2-amino-1-(3-methoxyphenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-12-8-4-2-3-7(5-8)9(11)6-10;/h2-5H,6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGCBHQCONRQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride

CAS RN

24037-72-7
Record name 2-amino-1-(3-methoxyphenyl)ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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